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Compound of Interest

Compound Name: 2-Bromo-5-nitrothiophene

Cat. No.: B082342 Get Quote

This document provides a comprehensive technical overview of the experimental procedure for

the synthesis of 2-bromo-5-nitrothiophene. The primary synthetic route detailed is the

electrophilic nitration of 2-bromothiophene. This guide is intended for researchers and

professionals in the fields of chemistry and drug development, offering detailed protocols,

quantitative data, and essential safety information.

Reaction Principle and Stoichiometry
The synthesis of 2-bromo-5-nitrothiophene is achieved through the electrophilic aromatic

substitution of 2-bromothiophene. In this reaction, the thiophene ring acts as a nucleophile,

attacking the electrophilic nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ

from the reaction of a strong nitric acid source with a dehydrating agent, such as acetic

anhydride or sulfuric acid. The bromo group at the 2-position directs the incoming nitro group

primarily to the 5-position due to electronic and steric effects.

Overall Reaction:

C₄H₃BrS + HNO₃ → C₄H₂BrNO₂S + H₂O (2-Bromothiophene) + (Nitric Acid) → (2-Bromo-5-
nitrothiophene) + (Water)

Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale

synthesis.
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Reagent/Ma
terial

Chemical
Formula

Molecular
Weight (
g/mol )

Amount
Molar
Equiv.

Role

2-

Bromothioph

ene

C₄H₃BrS 163.03[1]
8.15 g (50

mmol)
1.0

Starting

Material

Acetic

Anhydride
(CH₃CO)₂O 102.09 35 mL -

Solvent/Dehy

drating Agent

Fuming Nitric

Acid
HNO₃ 63.01

3.5 mL (~55

mmol)
1.1

Nitrating

Agent Source

Glacial Acetic

Acid
CH₃COOH 60.05 60 mL - Solvent

Ice H₂O 18.02 ~100 g -
Quenching

Agent

Petroleum

Ether
- - As needed -

Recrystallizati

on Solvent

Product

2-Bromo-5-

nitrothiophen

e

C₄H₂BrNO₂S 208.03[2] ~7.3 - 8.8 g -
Expected

Product

Note: The expected yield for analogous thiophene nitrations is reported to be in the range of

70-85%.[3]

Experimental Protocols
This section details the step-by-step methodology for the synthesis of 2-bromo-5-
nitrothiophene.

3.1. Preparation of the Nitrating Mixture
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In a fume hood, prepare a 250 mL three-necked, round-bottomed flask equipped with a

magnetic stirrer, a thermometer, and a dropping funnel.

Add 60 mL of glacial acetic acid to the flask.

Cool the flask in an ice-salt bath to approximately 0-5 °C.

Slowly, and with continuous stirring, add 3.5 mL of fuming nitric acid to the glacial acetic acid.

Caution: This mixing can be exothermic. Maintain the temperature below 10 °C throughout

the addition.[3] This creates the nitrating solution.

3.2. Nitration of 2-Bromothiophene

In a separate beaker, dissolve 8.15 g (50 mmol) of 2-bromothiophene in 35 mL of acetic

anhydride.[3]

Transfer the 2-bromothiophene solution to the dropping funnel attached to the reaction flask.

Add the 2-bromothiophene solution dropwise to the stirred nitrating mixture over a period of

30-45 minutes.

It is critical to maintain the internal reaction temperature at or below 10 °C during the entire

addition to prevent the formation of byproducts and ensure safety.[3]

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at

room temperature. The solution should maintain a light brown color; a dark red color may

indicate excessive oxidation.[3]

3.3. Product Isolation and Purification

Prepare a beaker containing approximately 100 g of crushed ice.

Slowly pour the reaction mixture onto the ice with vigorous stirring. This will quench the

reaction and cause the crude 2-bromo-5-nitrothiophene to precipitate as a pale yellow

solid.[3]

Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with several portions of cold water until the filtrate is neutral to

litmus paper.

Press the solid as dry as possible on the filter.

For final purification, recrystallize the crude product from petroleum ether. Dissolve the solid

in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum

ether, and dry them in a desiccator.

3.4. Characterization

The identity and purity of the final product can be confirmed by standard analytical methods.

The expected melting point for 2-bromo-5-nitrothiophene is 44-48 °C.[2] Further

characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis.
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Figure 1. Experimental workflow for the synthesis of 2-bromo-5-nitrothiophene.
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Safety and Handling
This procedure involves hazardous materials and should only be performed by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment

(PPE).

2-Bromothiophene: Flammable liquid and vapor. It is toxic and fatal if swallowed. Causes

serious eye damage and skin irritation.[4][5]

2-Bromo-5-nitrothiophene: Causes skin, eye, and respiratory system irritation.[2]

Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Contact with other

materials may cause fire. Causes severe skin burns and eye damage.

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts

exothermically and potentially explosively with strong oxidizers like nitric acid.[6]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and chemical splash goggles.[2][7]

Handling: Add reagents slowly and control the reaction temperature carefully to avoid

uncontrolled exothermic reactions.

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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